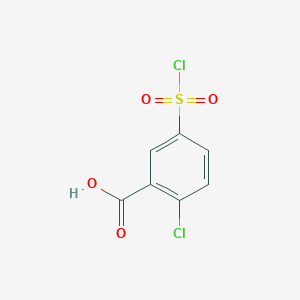
N,N-双(三氘甲基)亚硝酰胺
描述
N,N-bis(trideuteriomethyl)nitrous amide, also known as N,N-bis(trideuteriomethyl)nitrous amide, is a useful research compound. Its molecular formula is C2H6N2O and its molecular weight is 80.12 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-bis(trideuteriomethyl)nitrous amide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N-bis(trideuteriomethyl)nitrous amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-bis(trideuteriomethyl)nitrous amide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
水处理研究
NDMA-d6用作示踪剂和参考化合物,用于研究从水中去除N-亚硝基二甲胺(NDMA)。NDMA是一种有毒的消毒副产物,存在于饮用水中,NDMA-d6有助于量化各种水处理工艺的效率。例如,研究表明,紫外线/亚硫酸盐高级氧化过程(ARP)可以显著降解NDMA,而NDMA-d6有助于测量降解动力学和不同因素的影响 .
药物质量控制
在制药行业,NDMA-d6用作内标,用于检测和量化活性药物成分(API)中的遗传毒性亚硝胺。这对于确保药物的安全性和有效性至关重要,因为亚硝胺是潜在的致癌物质。已开发出一种使用NDMA-d6的灵敏筛选方法,用于通过GC-MS同时测定API中的九种遗传毒性亚硝胺 .
作用机制
Target of Action
N,N-bis(trideuteriomethyl)nitrous amide, also known as N-Nitrosodimethylamine-d6, is a deuterated derivative of N-Nitrosodimethylamine . The primary targets of this compound are secondary amines , such as dimethylamine . These amines play a crucial role in various biological processes, including protein synthesis and neurotransmission.
Mode of Action
The compound interacts with its targets through a reaction with nitrite . This interaction results in the formation of N-Nitrosodimethylamine-d6, a highly reactive nitrosamine compound . The compound is chemically reactive and metabolically unstable .
Biochemical Pathways
The genotoxic effect of N-Nitrosodimethylamine-d6 can be attributed to the formation of reactive electrophilic species in the metabolism . The spontaneous decomposition of N-Nitrosodimethylamine-d6 in the aqueous medium of the metabolism produces diazonium or carbenium ions . These ions can alkylate nucleophilic intersections of the DNA .
Pharmacokinetics
Given its chemical reactivity and metabolic instability , it is likely that the compound has a rapid absorption, distribution, metabolism, and excretion (ADME) profile. This could impact its bioavailability and efficacy.
Result of Action
Exposure to N-Nitrosodimethylamine-d6 can cause liver damage, respiratory problems, and cancer . It is a potent carcinogen and mutagen that is commonly found in tobacco smoke, cured meats, and other processed foods .
Action Environment
The action of N-Nitrosodimethylamine-d6 can be influenced by various environmental factors. For instance, the presence of nitrite in the environment can enhance the formation of the compound . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.
属性
IUPAC Name |
N,N-bis(trideuteriomethyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c1-4(2)3-5/h1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFJAHHVKNCGLG-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170454 | |
| Record name | Methan-d3-amine, N-(methyl-d3)-N-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17829-05-9 | |
| Record name | Methan-d3-amine, N-(methyl-d3)-N-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methan-d3-amine, N-(methyl-d3)-N-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17829-05-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





A: NDMA-d6 proves to be a useful probe for investigating the organ-specific alkylation caused by NDMA. While large doses of both NDMA and NDMA-d6 result in similar DNA alkylation in the liver and kidneys of rats, a small oral dose of NDMA-d6 leads to a one-third reduction in liver DNA alkylation and a three-fold increase in kidney DNA alkylation compared to an equivalent dose of NDMA. [] This suggests a potential link between reduced liver alkylation and the lower incidence of liver tumors observed with NDMA-d6 in rats. [] The increased kidney alkylation hints at altered first-pass metabolism in the liver, potentially affecting the distribution of the nitrosamine. []
A: Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a widely employed technique for analyzing N-Nitrosodimethylamine (NDMA) and NDMA-d6. The isotope dilution method, using deuterated NDMA (NDMA-d6) as a surrogate standard, enables accurate quantification. [, , ] This approach involves extracting the analyte from the sample using a suitable solvent, followed by analysis using GC/MS. Researchers utilize specific ion monitoring (SIM) mode to enhance sensitivity and selectivity. [] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique for detecting various nitrosamines, including NDMA, in complex matrices like drinking water. [, ]
A: NDMA, a probable human carcinogen, has been identified as a disinfection byproduct (DBP) in drinking water treated with chloramines. [, ] Understanding its occurrence and formation pathways is crucial to ensure the safety of drinking water. Research has shown that NDMA concentrations can vary within a distribution system, suggesting ongoing formation processes. [] This highlights the need for continuous monitoring and control measures to minimize NDMA formation during water treatment.
A: NDMA-d6 is used as a tracer in studies evaluating the effectiveness of water treatment technologies for removing NDMA. [] By introducing NDMA-d6 into wastewater and monitoring its removal across different stages of treatment, researchers can assess the efficacy of multi-stage and multi-pass reverse osmosis networks. [] This allows for optimization of treatment processes to minimize NDMA levels in treated water and ensure public health protection.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
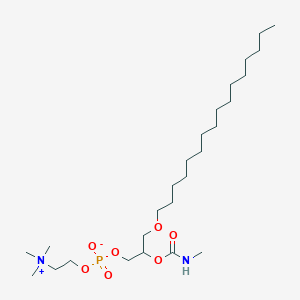
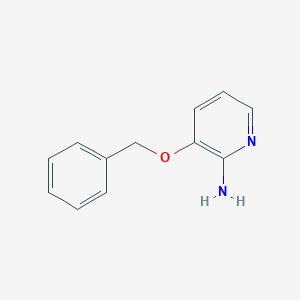
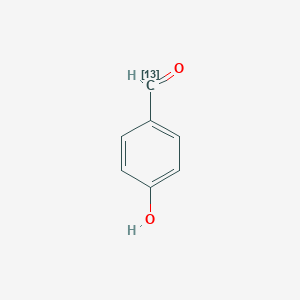
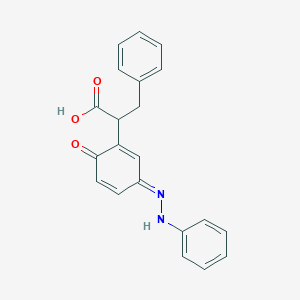
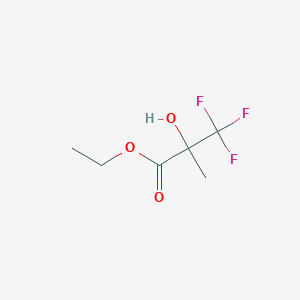
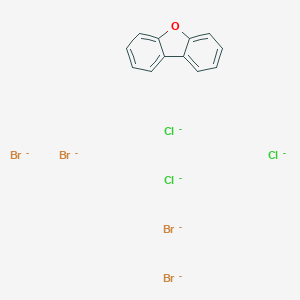
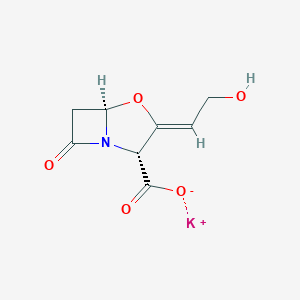
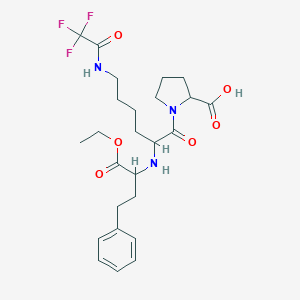

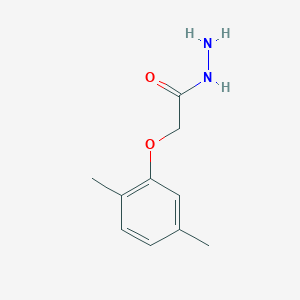
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)
![Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-[tert-butyl(dimethyl)silyl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate](/img/structure/B18089.png)
![(11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene](/img/structure/B18094.png)
